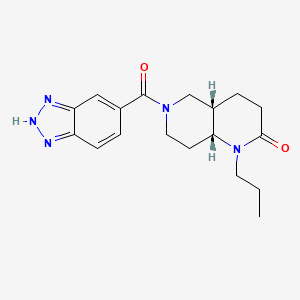![molecular formula C17H19N3O2S B5398774 N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5398774.png)
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. TPCA-1 is a thiophene carboxamide compound that was first synthesized in 2008 by researchers at the University of Tokyo. Since then, it has been the subject of numerous studies, and its potential applications have been explored extensively.
Mecanismo De Acción
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide works by inhibiting the activity of the transcription factor NF-kB. NF-kB is a key regulator of the immune response and plays a critical role in the inflammatory response. By inhibiting NF-kB, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide can reduce the production of pro-inflammatory cytokines, which can help to alleviate inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. Studies have shown that N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide can inhibit the growth and proliferation of cancer cells, making it a potential anti-cancer agent. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the lab. However, one limitation is that it can be difficult to administer in vivo, which can make it challenging to study its effects in animal models.
Direcciones Futuras
There are many potential future directions for the study of N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide. One area of research could be to explore its potential as an anti-cancer agent in more detail. Another area of research could be to investigate its potential as a treatment for neurodegenerative diseases. Additionally, researchers could explore ways to improve the delivery of N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide in vivo, which could help to overcome some of the limitations associated with its use.
Métodos De Síntesis
The synthesis of N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide involves a multi-step process that begins with the reaction of 2-chlorothiophene with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 2-aminoacetophenone to yield the intermediate product. The final step involves the reaction of the intermediate with 4-phenylpiperazine to yield N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in treating various diseases. One of the most promising areas of research has been its potential as an anti-inflammatory agent. Studies have shown that N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide can inhibit the activity of the transcription factor NF-kB, which plays a key role in the inflammatory response. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines, which can help to alleviate inflammation.
Propiedades
IUPAC Name |
N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-16(13-18-17(22)15-7-4-12-23-15)20-10-8-19(9-11-20)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDOKSRNJYCYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B5398691.png)
![6-[2-(1-isopropyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5398697.png)
![N-[1-(3-methoxyphenyl)ethyl]-N-methyl-2-(pyridin-3-yloxy)acetamide](/img/structure/B5398703.png)
![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5398708.png)
![7-(4-methoxyphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5398709.png)
![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5398712.png)
![N-(3-ethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5398725.png)



![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5398770.png)
![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5398783.png)
![ethyl 1-[3-(3-nitrophenyl)-2-phenylacryloyl]-4-piperidinecarboxylate](/img/structure/B5398786.png)
![5-[(cyclohexylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5398789.png)